molecular formula C32H34N2O2P2 B12559893 N,N'-(Ethane-1,2-diyl)bis[3-(diphenylphosphanyl)propanamide] CAS No. 173174-12-4

N,N'-(Ethane-1,2-diyl)bis[3-(diphenylphosphanyl)propanamide]

Cat. No.: B12559893
CAS No.: 173174-12-4
M. Wt: 540.6 g/mol
InChI Key: OGEWQAPCSVYWPR-UHFFFAOYSA-N
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Description

N,N’-(Ethane-1,2-diyl)bis[3-(diphenylphosphanyl)propanamide] is a compound that features two diphenylphosphanyl groups attached to an ethane-1,2-diyl backbone through propanamide linkers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Ethane-1,2-diyl)bis[3-(diphenylphosphanyl)propanamide] typically involves the reaction of diphenylphosphine with an appropriate ethane-1,2-diyl precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphanyl groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Ethane-1,2-diyl)bis[3-(diphenylphosphanyl)propanamide] can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as alkyl halides for substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, secondary phosphines, and substituted phosphanyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N’-(Ethane-1,2-diyl)bis[3-(diphenylphosphanyl)propanamide] has several scientific research applications:

Mechanism of Action

The mechanism by which N,N’-(Ethane-1,2-diyl)bis[3-(diphenylphosphanyl)propanamide] exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated with the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N,N’-(Ethane-1,2-diyl)bis[3-(diphenylphosphanyl)propanamide] is unique due to its specific structure, which allows for the formation of stable complexes with a wide range of metal ions. This versatility makes it a valuable ligand in coordination chemistry and catalysis, distinguishing it from other similar compounds .

Properties

CAS No.

173174-12-4

Molecular Formula

C32H34N2O2P2

Molecular Weight

540.6 g/mol

IUPAC Name

3-diphenylphosphanyl-N-[2-(3-diphenylphosphanylpropanoylamino)ethyl]propanamide

InChI

InChI=1S/C32H34N2O2P2/c35-31(21-25-37(27-13-5-1-6-14-27)28-15-7-2-8-16-28)33-23-24-34-32(36)22-26-38(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-20H,21-26H2,(H,33,35)(H,34,36)

InChI Key

OGEWQAPCSVYWPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(CCC(=O)NCCNC(=O)CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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